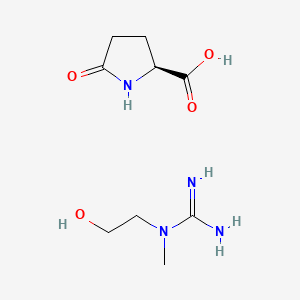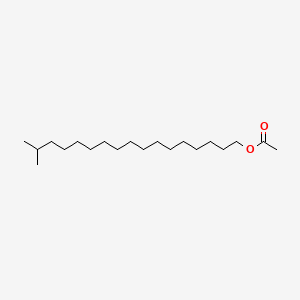
Einecs 258-115-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylisothiazol-3(2H)-one can be synthesized through the cyclization of 3-methyl-4-isothiazolin-3-one. The reaction typically involves the use of sulfur and a base, such as sodium hydroxide, under controlled temperature conditions. The cyclization process results in the formation of the isothiazolone ring, which is a key structural feature of the compound.
Industrial Production Methods
Industrial production of 2-Methylisothiazol-3(2H)-one often involves large-scale chemical reactors where the reactants are combined under specific conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methylisothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to its corresponding thiol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are often employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Methylisothiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its antimicrobial properties make it valuable in studying microbial inhibition and resistance.
Medicine: It is explored for its potential use in developing new antimicrobial agents.
Industry: It is widely used as a preservative in products such as paints, adhesives, and personal care items to prevent microbial growth.
Mechanism of Action
The antimicrobial action of 2-Methylisothiazol-3(2H)-one involves a two-step mechanism:
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazolin-3-one: Another isothiazolone compound with similar antimicrobial properties.
5-Chloro-2-methyl-4-isothiazolin-3-one: Known for its use in combination with 2-Methylisothiazol-3(2H)-one in biocidal formulations.
Uniqueness
2-Methylisothiazol-3(2H)-one is unique due to its specific structural features that confer high antimicrobial efficacy with relatively low toxicity to humans. Its versatility in various applications, from industrial preservatives to potential medical uses, sets it apart from other similar compounds.
Properties
CAS No. |
52704-31-1 |
|---|---|
Molecular Formula |
C9H18N4O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-1-methylguanidine;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO3.C4H11N3O/c7-4-2-1-3(6-4)5(8)9;1-7(2-3-8)4(5)6/h3H,1-2H2,(H,6,7)(H,8,9);8H,2-3H2,1H3,(H3,5,6)/t3-;/m0./s1 |
InChI Key |
PNPHWDMUGQABKL-DFWYDOINSA-N |
Isomeric SMILES |
CN(CCO)C(=N)N.C1CC(=O)N[C@@H]1C(=O)O |
Canonical SMILES |
CN(CCO)C(=N)N.C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,7-dinitro-[1]benzofuro[5,4-e][1]benzofuran](/img/structure/B12692120.png)











